molecular formula C10H12O2 B14039164 3-Ethoxy-5-methylbenzaldehyde

3-Ethoxy-5-methylbenzaldehyde

Cat. No.: B14039164
M. Wt: 164.20 g/mol
InChI Key: AZAWFXGSRHBBIT-UHFFFAOYSA-N
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Description

3-Ethoxy-5-methylbenzaldehyde is an aromatic aldehyde derivative featuring a benzaldehyde core substituted with an ethoxy group (-OCH₂CH₃) at position 3 and a methyl group (-CH₃) at position 4. Its molecular formula is C₁₀H₁₂O₂, with a molecular weight of 164.20 g/mol.

Properties

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

3-ethoxy-5-methylbenzaldehyde

InChI

InChI=1S/C10H12O2/c1-3-12-10-5-8(2)4-9(6-10)7-11/h4-7H,3H2,1-2H3

InChI Key

AZAWFXGSRHBBIT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1)C=O)C

Origin of Product

United States

Preparation Methods

Preparation Methods of 3-Ethoxy-5-methylbenzaldehyde

Alkylation of Hydroxybenzaldehydes Using Dialkyl Sulfates

One of the most effective and well-documented methods for preparing alkoxy-substituted benzaldehydes, including ethoxy derivatives, involves the alkylation of hydroxybenzaldehydes with dialkyl sulfates in the presence of a base such as potassium carbonate. This method has been patented and studied extensively for related compounds such as 2-ethoxy-5-methoxybenzaldehyde, which shares structural similarity with this compound.

Reaction Overview
  • Starting material: 2-hydroxy-5-methoxybenzaldehyde or analogous hydroxybenzaldehydes.
  • Reagents: Dialkyl sulfate (e.g., diethyl sulfate for ethoxy group introduction), potassium carbonate as base.
  • Conditions: Reaction typically carried out at temperatures between room temperature and 120 °C, often near the boiling point of the solvent if used.
  • Solvents: Optional; inert solvents such as acetone, diethyl ether, dioxane, tetrahydrofuran, or methyl ethyl ketone are preferred to avoid side reactions.
  • Workup: After completion, the reaction mixture is poured into water to precipitate the product, which can be isolated by filtration and drying.
Key Advantages
  • High yields (up to ~97.5% reported for similar compounds).
  • Economical reagents (commercially available dialkyl sulfates and potassium carbonate).
  • Mild reaction conditions.
  • Minimal purification required as product precipitates directly.
Example from Patent Literature
Parameter Details
Starting material 2-hydroxy-5-methoxybenzaldehyde (15.2 g)
Base Potassium carbonate (16.6 g)
Alkylating agent Diethyl sulfate (61 g)
Temperature 100 °C
Reaction time Minutes to hours depending on conditions
Yield 97.5% (53 g)
Product melting point 47-48 °C
Analysis (C, H) found/calcd C: 66.58/66.67%; H: 6.74/6.67%

This method can be adapted for this compound by selecting the corresponding hydroxy-methylbenzaldehyde precursor and applying similar alkylation conditions.

Regiospecific Hydroxymethylation and Subsequent Functionalization

Another approach involves the synthesis of hydroxymethyl derivatives of phenols, which can be converted into benzaldehydes. This method is more indirect and involves:

  • Reaction of phenols with paraformaldehyde in the presence of catalysts such as stannic chloride and tri-n-butylamine in toluene.
  • Formation of hydroxymethylphenols, which can be oxidized to the corresponding benzaldehydes.
  • Subsequent alkylation steps to introduce ethoxy groups if necessary.

This approach is useful for synthesizing hydroxymethyl derivatives with regioselectivity but tends to be more complex and less direct than the dialkyl sulfate alkylation method.

Other Alkylation Techniques

Earlier methods used methyl iodide for methylation of hydroxybenzaldehydes but were less economical and had lower yields (~40%). The dialkyl sulfate method replaced these due to cost-effectiveness and higher yields. No significant alternative methods for ethylation have been reported with comparable efficiency and practicality.

Comparative Data Table of Preparation Methods

Method Starting Material Alkylating Agent Base Solvent(s) Temperature Yield (%) Notes
Dialkyl sulfate alkylation 2-hydroxy-5-methoxybenzaldehyde Diethyl sulfate Potassium carbonate Acetone, dioxane, or none 25-120 °C Up to 97.5 High yield, mild conditions, direct precipitation
Methyl iodide methylation 2-hydroxy-5-methoxybenzaldehyde Methyl iodide Sodium methoxide Methanol Reflux ~40 Expensive reagent, low yield, difficult recovery
Hydroxymethylation + oxidation Phenols Paraformaldehyde (for hydroxymethylation) Acid or base catalysts Toluene (with SnCl4, tri-n-butylamine) Room temp to reflux Moderate Regiospecific aldehydes, more steps involved

Analytical and Research Data

The alkylation reactions are typically monitored by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine conversion and purity. The products such as this compound are characterized by:

  • Melting point determination.
  • Elemental analysis (carbon and hydrogen content).
  • Nuclear magnetic resonance (NMR) spectroscopy.
  • Mass spectrometry (MS).
  • Infrared (IR) spectroscopy.

These analytical methods confirm the structure and purity of the synthesized compound.

Summary and Recommendations

The most efficient and practical method for preparing this compound is the alkylation of the corresponding hydroxy-methylbenzaldehyde with diethyl sulfate in the presence of potassium carbonate. This method offers:

  • High yields (up to 97.5%).
  • Economical and commercially available reagents.
  • Mild reaction conditions with minimal side reactions.
  • Straightforward workup and product isolation.

Alternative methods involving hydroxymethylation of phenols followed by oxidation and alkylation are more complex and less efficient for this target compound.

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxy-5-methylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the ethoxy or methyl groups can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed:

    Oxidation: 3-Ethoxy-5-methylbenzoic acid.

    Reduction: 3-Ethoxy-5-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Ethoxy-5-methylbenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the manufacture of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 3-Ethoxy-5-methylbenzaldehyde involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and proteins, leading to inhibition or activation of certain biochemical pathways. The ethoxy and methyl groups play a crucial role in determining its reactivity and binding affinity to these targets.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between 3-Ethoxy-5-methylbenzaldehyde and related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Safety Precautions
This compound 3-ethoxy, 5-methyl C₁₀H₁₂O₂ 164.20 Likely intermediate in organic synthesis; enhanced lipophilicity due to methyl group. Use gloves, protective clothing (inferred from analogs) .
3-Ethoxy-5-hydroxybenzaldehyde 3-ethoxy, 5-hydroxy C₉H₁₀O₃ 166.18 96% purity (laboratory use); hydroxy group increases polarity . Data not available.
5-Acetyl-2-methoxybenzaldehyde 2-methoxy, 5-acetyl C₁₀H₁₀O₃ 178.19 Used in research; acetyl group introduces electron-withdrawing effects . Avoid skin contact; eye flushing required upon exposure .
2-Hydroxy-3-methoxymethyl-5-methylbenzaldehyde 2-hydroxy, 3-methoxymethyl, 5-methyl C₁₀H₁₂O₃ 180.20 Exhibits intramolecular H-bonding (S(6) motif), stabilizing crystal structure . Data not available.

Physicochemical Properties

  • Lipophilicity : The methyl group in this compound increases hydrophobicity compared to 3-Ethoxy-5-hydroxybenzaldehyde, which has a polar hydroxy group. This difference may influence solubility in organic solvents like chloroform or ethyl acetate .
  • Thermal Stability : Intramolecular hydrogen bonding in 2-Hydroxy-3-methoxymethyl-5-methylbenzaldehyde enhances stability, a feature absent in the ethoxy-methyl analog. This could affect melting points or storage conditions .

Biological Activity

3-Ethoxy-5-methylbenzaldehyde is an aromatic aldehyde characterized by its ethoxy and methyl substituents on the benzene ring. This compound has garnered interest in various fields, including medicinal chemistry and biological research, due to its potential biological activities. This article aims to summarize the biological activity of this compound, highlighting its mechanisms of action, applications in research, and relevant case studies.

  • Molecular Formula : C11H14O2
  • Molecular Weight : 178.23 g/mol
  • Structure : The compound features an ethoxy group (-OCH2CH3) and a methyl group (-CH3) attached to a benzaldehyde backbone.

Mechanisms of Biological Activity

The biological activity of this compound is attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the ethoxy group can enhance lipophilicity, potentially increasing membrane permeability and bioavailability.

Interaction with Enzymes

Research indicates that this compound may inhibit specific enzymes, affecting metabolic pathways. For instance, it has been suggested that this compound can interact with monoamine oxidase (MAO) enzymes, which are crucial in the metabolism of neurotransmitters.

Modulation of Receptor Activity

The compound may also modulate receptor activity, influencing physiological responses. Its structural features allow for potential binding to various receptor sites, which could alter signaling pathways involved in inflammation or cancer progression.

Research Applications

This compound has several applications in scientific research:

  • Medicinal Chemistry : It serves as a precursor for synthesizing pharmaceutical compounds with potential therapeutic effects.
  • Biological Studies : The compound is used in enzyme inhibition studies and as a probe for investigating metabolic pathways.
  • Industrial Applications : It is utilized in producing specialty chemicals and agrochemicals.

Case Studies and Findings

Study FocusFindings
Enzyme Inhibition A study demonstrated that derivatives of benzaldehyde, including this compound, exhibited inhibitory effects on MAO-B with varying degrees of potency .
Antimicrobial Activity Research showed that benzaldehyde derivatives possess antimicrobial properties against various bacterial strains. This compound was noted for its effectiveness against specific pathogens .
Anticancer Potential Investigations into the anticancer properties revealed that compounds related to this compound could induce apoptosis in cancer cell lines, suggesting potential therapeutic applications .

Comparative Analysis with Similar Compounds

In comparison to structurally similar compounds such as 3-Ethoxy-4-fluorobenzaldehyde and 4-Fluoro-5-methylbenzaldehyde, this compound exhibits distinct reactivity and solubility characteristics due to its unique substituent arrangement. This uniqueness may enhance its biological activity compared to its analogs.

Compound NameMolecular FormulaBiological Activity
3-Ethoxy-4-fluorobenzaldehydeC11H12F1O2Moderate enzyme inhibition
This compound C11H14O2 High potential for enzyme inhibition and antimicrobial activity
4-Fluoro-5-methylbenzaldehydeC9H9F1OLimited biological activity compared to others

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